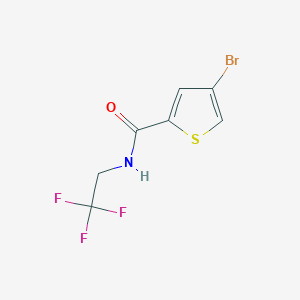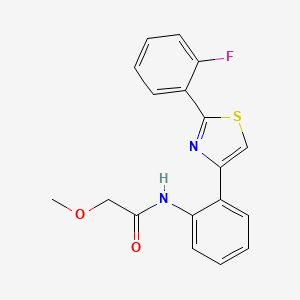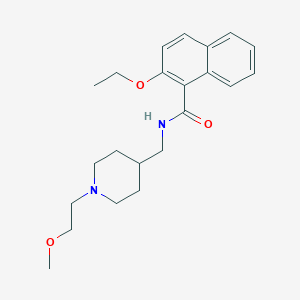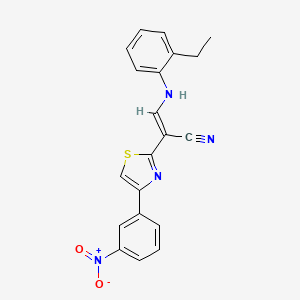
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key player in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a key role in the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research indicates that compounds related to "1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" are pivotal in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis and characterization of 1H-1,2,4-triazole derivatives containing pyridine units have shown potential antibacterial and plant growth regulatory activities. These derivatives are synthesized through condensation reactions and are screened for their biological activities, revealing their significance in developing new antimicrobial agents and agrochemicals (Liu et al., 2007).
Biological Activities and Potential Applications
The research also extends to the exploration of the biological activities of these compounds. For example, derivatives of 1H-pyrazolo[3,4-b]pyridines and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines have been synthesized and evaluated for their antiviral activities. These compounds have shown promise against various viruses, indicating their potential in developing new antiviral drugs (Attaby et al., 2006).
Chemical Characterization and Structural Analysis
Further research involves the chemical characterization and structural analysis of these compounds, providing insights into their chemical properties and potential applications. For instance, experimental and theoretical studies on compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have been conducted to understand their molecular structure, vibrational assignments, and electronic properties. These studies are crucial for the rational design and development of new materials and pharmaceuticals (Ataol & Ekici, 2014).
Development of Conducting Polymers
The synthesis of conducting polymers based on derivatives like 2,5-di(thiophen-2-yl)-1H-pyrrole showcases the application of these compounds in materials science. These polymers have been synthesized through chemical and electrochemical polymerization, and their properties, such as electrical conductivity and thermal stability, have been evaluated. This research opens up possibilities for using these compounds in developing new materials for electronic applications (Pandule et al., 2014).
特性
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-5-1-11(8-15)16-13-3-4-14-16/h2-4,6,9,11H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQVCMZHJSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

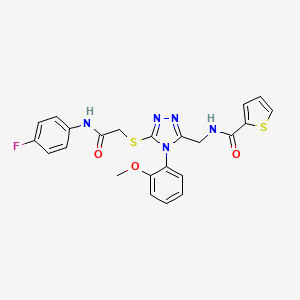
![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)
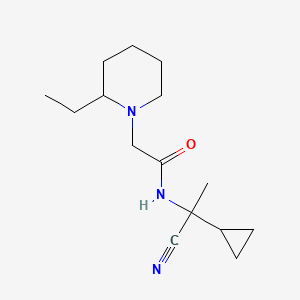
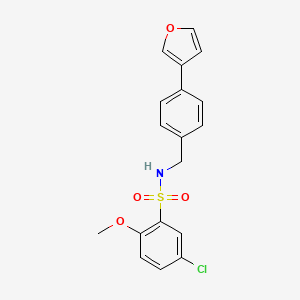
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)



![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)
